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Cat. No.: B1453467
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(S)-3-(2-Methoxyethoxy)pyrrolidine, identified by its CAS number 880362-02-7, is a chiral
heterocyclic compound of significant interest in modern medicinal chemistry. While not a
therapeutic agent itself, it represents a crucial class of molecules known as "building blocks."
The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and FDA-
approved drugs due to its unique structural and chemical properties.[1][2] The five-membered
saturated ring provides a three-dimensional geometry that allows for a more effective
exploration of the pharmacophore space compared to flat, aromatic systems.[3][4][5][6]

This guide provides a comprehensive technical overview of (S)-3-(2-
Methoxyethoxy)pyrrolidine, focusing on its synthesis, physicochemical properties, strategic
applications in drug discovery, and essential handling protocols. The specific (S)-
stereochemistry at the C3 position, combined with the flexible and hydrophilic 2-methoxyethoxy
side chain, makes this molecule a versatile tool for introducing desirable pharmacokinetic and
pharmacodynamic properties into novel drug candidates.

Physicochemical and Structural Characteristics
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The defining features of this molecule are its stereochemically pure pyrrolidine core and the
ether-containing side chain. These elements dictate its physical properties and its potential
interactions in both chemical reactions and biological systems.

Property Value Source(s)
CAS Number 880362-02-7 [71[8]
Molecular Formula C7H1sNO:2 [7119]
Molecular Weight 145.20 g/mol [7]
Stereochemistry (S)-configuration at C3 9]
Appearance Typically a liquid (inferred from

boiling point)
Storage Temperature 2-8°C [7]

INChl=1/C7H15NO2/c1-9-4-5-
InChl Key 10-7-2-3-8-6-7/h7-8H,2- [9]
6H2,1H3/t7-/m0/s1

The presence of the 2-methoxyethoxy group is a key design feature. The ether linkages can act
as hydrogen bond acceptors, potentially improving target engagement, while also enhancing
the overall aqueous solubility of larger molecules into which this fragment is incorporated—a
critical factor for improving drug absorption and distribution (ADME properties).[3]

Synthesis Strategy: A Validated Approach

While multiple routes to substituted pyrrolidines exist, a robust and widely applicable method
for synthesizing (S)-3-(2-Methoxyethoxy)pyrrolidine involves the Williamson ether synthesis
starting from a commercially available chiral precursor. This approach provides excellent
control over the desired stereochemistry. The synthesis begins with the protection of the
nitrogen on a chiral hydroxyproline derivative, followed by etherification and subsequent
deprotection.

Logical Synthesis Workflow Diagram
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Caption: A three-step synthesis pathway for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for
pyrrolidine functionalization.[10][11]
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Step 1: N-Protection of (S)-3-Hydroxypyrrolidine

» Rationale: The secondary amine of the pyrrolidine ring is a potent nucleophile that would
otherwise compete with the hydroxyl group in the subsequent alkylation step. The tert-
Butoxycarbonyl (Boc) group is an ideal protecting group as it is stable to the basic conditions
of ether synthesis and easily removed under acidic conditions.

» Procedure:
1. Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM).
2. Add a base such as triethylamine (1.2 eq).
3. Cool the mixture to 0°C in an ice bath.
4. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)z0, 1.1 eq) in DCM.
5. Allow the reaction to warm to room temperature and stir for 12-18 hours.
6. Monitor reaction completion by Thin Layer Chromatography (TLC).

7. Upon completion, wash the reaction mixture with aqueous acid (e.g., 1M HCI), saturated
sodium bicarbonate, and brine.

8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield N-Boc-(S)-3-hydroxypyrrolidine.

Step 2: Williamson Ether Synthesis

o Rationale: This classic Sn2 reaction forms the ether linkage. A strong, non-nucleophilic base
is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile.
Anhydrous conditions are critical to prevent quenching the base.

e Procedure:

1. Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous
tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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2. Cool the suspension to 0°C.
3. Slowly add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF.

4. Stir the mixture at 0°C for 30-60 minutes, allowing for complete deprotonation (hydrogen
gas evolution will be observed).

5. Add 1-bromo-2-methoxyethane (1.3 eq) dropwise.

6. Allow the reaction to warm to room temperature and stir for 18-24 hours.
7. Carefully quench the reaction by the slow addition of water.

8. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

9. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

10. Purify the crude product via flash column chromatography to obtain N-Boc-(S)-3-(2-
methoxyethoxy)pyrrolidine.

Step 3: N-Deprotection

o Rationale: The final step removes the Boc protecting group to liberate the secondary amine
of the final product. Strong acid cleaves the tert-butyl carbamate.

e Procedure:
1. Dissolve the purified N-Boc-(S)-3-(2-methoxyethoxy)pyrrolidine (1.0 eq) in DCM.

2. Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a saturated solution of HCI in diethyl
ether.

3. Stir at room temperature for 1-3 hours, monitoring by TLC.

4. Upon completion, concentrate the mixture under reduced pressure.
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5. Re-dissolve the residue in a minimal amount of DCM and neutralize with a base (e.qg.,
saturated sodium bicarbonate or by passing through a basic resin).

6. Extract the free amine into an organic solvent, dry, and concentrate to yield the final
product, (S)-3-(2-Methoxyethoxy)pyrrolidine.

Application in Drug Discovery: A Strategic Building
Block

The pyrrolidine nucleus is a cornerstone of medicinal chemistry, found in drugs targeting a vast

range of diseases, from central nervous system disorders to viral infections and diabetes.[1][3]

[5][11] (S)-3-(2-Methoxyethoxy)pyrrolidine serves as an advanced intermediate, providing

chemists with a pre-functionalized, stereochemically defined core.

Key Advantages in Molecular Design:

Stereochemical Control: The (S)-chirality is fixed, which is paramount for achieving selective
interaction with chiral biological targets like enzymes and receptors.[3] The specific spatial
orientation of the side chain can be critical for fitting into a binding pocket.

Improved Pharmacokinetics (ADME): The 2-methoxyethoxy side chain imparts hydrophilicity,
which can enhance aqueous solubility, reduce metabolic liability, and fine-tune the
lipophilicity (LogP) of a final drug candidate.[3]

Vector for Further Synthesis: The secondary amine (NH) of the pyrrolidine ring is a
nucleophilic handle that allows for straightforward coupling to other molecular fragments,
acids, or scaffolds to build more complex molecules.[3]

Fragment-Based Drug Discovery (FBDD): This molecule fits the profile of a "3D fragment." In
FBDD, small, structurally diverse fragments are screened for weak binding to a biological
target.[6] Hits containing this scaffold can then be efficiently elaborated into more potent
leads by leveraging the synthetic handle of the nitrogen atom.[6]

Caption: The strategic contributions of the title compound to drug design.

Anticipated Spectroscopic Data for Characterization
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While specific experimental spectra are not publicly cataloged, the structure of (S)-3-(2-
Methoxyethoxy)pyrrolidine allows for reliable prediction of its key spectroscopic signatures,
which are essential for its characterization and quality control.

Technique Expected Signature

- Pyrrolidine Ring Protons: Complex multiplets
between ~2.5-3.8 ppm. - CH-O Proton (C3): A
multiplet around ~4.0-4.2 ppm. - -OCH2CH20-
Protons: Triplets or multiplets between ~3.5-3.7
1H NMR _
ppm. - -OCHs Protons: A sharp singlet around
~3.3-3.4 ppm. - NH Proton: A broad singlet,
chemical shift dependent on solvent and

concentration.

- 7 distinct signals corresponding to the 7 unique

carbon atoms in the molecule. - Signals for the
13C NMR pyrrolidine carbons would appear in the range of

~45-75 ppm. - The methoxy carbon (-OCHs)

would be a sharp signal around ~59 ppm.

Mass Spec (ESI+) Expected [M+H]* ion at m/z = 146.12.

Safety and Handling

Based on safety data sheets for this compound and structurally related pyrrolidines, standard
laboratory precautions are required.[12][13]
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Hazard Category

Precautionary Measures

Source(s)

Health Hazards

- Harmful if swallowed (H302).
- Causes skin irritation (H315).
- Causes serious eye irritation
(H319). - May cause
respiratory irritation (H335).

[12]

Handling

- Use only in a well-ventilated
area or under a chemical fume
hood. - Avoid breathing vapors
or mist. - Wash hands
thoroughly after handling. -
Wear protective gloves, safety
glasses with side shields, and

a lab coat.

Storage

- Store in a tightly closed
container. - Keep refrigerated
at 2-8°C. - Store away from

strong oxidizing agents.

[71014]

First Aid

- Eye Contact: Immediately
flush with plenty of water for at
least 15 minutes. Seek medical
attention. - Skin Contact: Wash
off with soap and plenty of
water. - Inhalation: Move to
fresh air. - Ingestion: Do NOT
induce vomiting. Rinse mouth
and seek immediate medical

attention.

[15]

Conclusion

(S)-3-(2-Methoxyethoxy)pyrrolidine is a high-value chemical tool for the modern drug

discovery scientist. Its utility stems from the potent combination of a stereochemically defined,

three-dimensional pyrrolidine scaffold with a functional side chain designed to confer favorable
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physicochemical properties. The straightforward and reliable synthetic access, coupled with the

versatile reactivity of the secondary amine, ensures its place as a strategic building block for

constructing complex and biologically active molecules. Proper understanding of its synthesis,

properties, and handling is essential for leveraging its full potential in the development of next-

generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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